An In-depth Technical Guide to 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure combines a fluorinated pyrimidine scaffold with a piperazine moiety, two pharmacophores known to impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The pyrimidine ring is a fundamental component of nucleobases and is prevalent in a vast array of therapeutic agents, while the piperazine group is often introduced to enhance solubility, modulate basicity, and provide a vector for further structural elaboration. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pKa.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, analytical characterization methods, potential applications, and safety and handling guidelines for 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.
Physicochemical Properties
While specific experimental data for 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride is not extensively available in public literature, its properties can be predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Comment |
| CAS Number | 1864058-53-6 | [2] |
| Molecular Formula (free base) | C₈H₁₁FN₄ | [3] |
| Molecular Weight (free base) | 182.20 g/mol | Calculated |
| Molecular Formula (dihydrochloride) | C₈H₁₃Cl₂FN₄ | Calculated |
| Molecular Weight (dihydrochloride) | 255.12 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Based on similar compounds. |
| Melting Point | Not available. Expected to be a high-melting solid as a dihydrochloride salt. | |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO. | The dihydrochloride salt form enhances aqueous solubility. |
| pKa | Not available. The piperazine moiety will have two pKa values, and the pyrimidine ring nitrogens will also have pKa values. | |
| Stability | Store in a cool, dry place away from light and moisture. Fluoropyrimidines are generally stable under standard storage conditions.[4] | |
| Predicted XlogP | 0.4 | [3] |
Synthesis and Reactivity
The synthesis of 4-fluoro-6-(piperazin-1-yl)pyrimidine typically proceeds via a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the carbon atoms at positions 4 and 6 towards nucleophilic attack, making the fluorine atom a good leaving group.
A plausible and efficient synthetic route starts from the commercially available 4,6-difluoropyrimidine. The reaction with one equivalent of piperazine under basic conditions is expected to yield the monosubstituted product. The dihydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 4,6-difluoropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (1.1 eq).
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Nucleophilic Addition: Slowly add a solution of piperazine (1.0 eq) in the same solvent to the reaction mixture at room temperature. The use of one equivalent of piperazine favors monosubstitution.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol. Add a solution of hydrochloric acid (2.0 eq) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride.
Analytical Characterization
The structure and purity of 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride can be confirmed using a combination of standard analytical techniques.
Analytical Workflow
Caption: Key analytical techniques for compound characterization.
Expected Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, with one appearing as a doublet due to coupling with the fluorine atom. The piperazine protons will likely appear as two distinct multiplets. The N-H protons of the piperazinium dihydrochloride may be broad and their chemical shift will be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrimidine and piperazine rings. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a multiplet due to coupling with adjacent protons on the pyrimidine ring.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 183.10.[3]
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FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-N stretching vibrations of the pyrimidine and piperazine rings. A C-F stretching band is also expected.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride are not widely documented, its structural motifs suggest significant potential as a building block in drug discovery. Fluorinated pyrimidines are key components in a variety of approved drugs, particularly in oncology and virology.[1] The piperazine moiety is frequently incorporated into CNS-active agents and other drug classes to improve physicochemical properties and provide a point of attachment for further derivatization.
This compound could serve as a valuable intermediate for the synthesis of libraries of molecules targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The remaining fluorine atom on the pyrimidine ring allows for further functionalization through another nucleophilic aromatic substitution reaction, enabling the creation of diverse chemical entities.
Potential Biological Signaling Pathway Involvement
Given the prevalence of pyrimidine and piperazine cores in kinase inhibitors, a potential application for derivatives of this compound could be in the modulation of cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Safety and Handling
4-Fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Hazard Classifications: It is classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][5]benzoxazine and Evaluation of Their Antiviral Activity. (2022). Molecules.
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